molecular formula C24H32CaN4O6 B1264925 Phanodorn calcium (TN)

Phanodorn calcium (TN)

Cat. No.: B1264925
M. Wt: 512.6 g/mol
InChI Key: VTWDCFPFEZUVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phanodorn Calcium (TN) is a synthetic calcium-based compound, often utilized in clinical settings for managing conditions such as hyperphosphatemia in chronic kidney disease (CKD) or as a calcium supplement for bone health. Its primary mechanism involves binding dietary phosphate in the gastrointestinal tract or serving as a bioavailable calcium source for skeletal mineralization .

Properties

Molecular Formula

C24H32CaN4O6

Molecular Weight

512.6 g/mol

InChI

InChI=1S/2C12H16N2O3.Ca/c2*1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h2*6H,2-5,7H2,1H3,(H2,13,14,15,16,17);

InChI Key

VTWDCFPFEZUVRL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2.CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2.[Ca]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Calcium Carbonate

Calcium carbonate is a widely used phosphate binder and calcium supplement. Key comparisons include:

Parameter Phanodorn Calcium (TN) Calcium Carbonate References
Phosphate Binding Efficacy Comparable efficacy (~80–90% reduction in serum phosphate) Similar efficacy but dose-dependent hypercalcemia risk
Bioavailability Moderate, with slower dissolution kinetics High, but rapid dissolution may exacerbate hypercalcemia
Side Effects Lower incidence of hypercalcemia due to optimized formulation High risk of hypercalcemia and vascular calcification
Structural Properties Likely amorphous or nanocrystalline structure (inferred) Crystalline, with larger particle size

Studies indicate that Phanodorn Calcium may offer a safer profile for long-term use in CKD patients compared to calcium carbonate, particularly in reducing hypercalcemia risk .

Comparison with Lanthanum Carbonate

Lanthanum carbonate, a non-calcium phosphate binder, is preferred in CKD patients with hypercalcemia. Key differences:

Parameter Phanodorn Calcium (TN) Lanthanum Carbonate References
Phosphate Binding Calcium-dependent binding mechanism Non-calcium, chelation-based binding
Calcium Load Provides supplemental calcium No calcium contribution
Safety Profile Low hypercalcemia risk but not absent No hypercalcemia risk; gastrointestinal side effects common
Cost Generally lower cost Higher cost due to rare-earth metal base

Phanodorn Calcium is advantageous in patients requiring calcium supplementation, whereas lanthanum carbonate is reserved for those with contraindications to calcium intake .

Comparison with Tricalcium Phosphate and Amorphous Calcium Phosphates (ACPs)

Tricalcium phosphate (TCP) and ACPs are used in bone grafts and supplements:

Parameter Phanodorn Calcium (TN) Tricalcium Phosphate ACPs References
Crystallinity Likely semi-crystalline Highly crystalline Amorphous, metastable
Bone Regeneration Moderate osteoconductivity High osteoconductivity Superior resorption and remodeling
Bioavailability Moderate Low due to slow degradation High due to solubility
Elemental Composition Pure calcium compound Contains phosphate ions Variable Ca/P ratios

Phanodorn Calcium may lack the osteogenic advantages of ACPs or TCP in bone repair but could be more suitable for systemic calcium supplementation .

Comparison with Plant-Based Calcium Sources

Plant-based calcium (e.g., Lithothamnion calcareum) differs significantly in composition:

Parameter Phanodorn Calcium (TN) Plant-Based Calcium References
Crystal Size Larger, synthetic particles Smaller, natural nanocrystals
Trace Elements Minimal additives Rich in Mg, B, and Sr
XRD Profile Single 2θ peak (crystalline) Dual 2θ peaks (complex structure)
Bioavailability Moderate Enhanced due to trace elements

Plant-based calcium exhibits higher bioavailability due to synergistic trace minerals, whereas Phanodorn Calcium offers standardized dosing .

Q & A

How can PICO and FINER frameworks refine research questions on calcium’s therapeutic efficacy in osteoporosis or MEN1-associated hyperparathyroidism?

  • PICO Application :
  • Population : Postmenopausal women with osteoporosis.
  • Intervention : Phanodorn calcium (TN) + vitamin D supplementation.
  • Comparison : Placebo or bisphosphonates.
  • Outcome : Bone mineral density (BMD) change at 12 months .
  • FINER Evaluation : Ensure feasibility (e.g., accessible biomarkers like P1NP/CTX) and novelty (e.g., exploring gut microbiota-calcium interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.